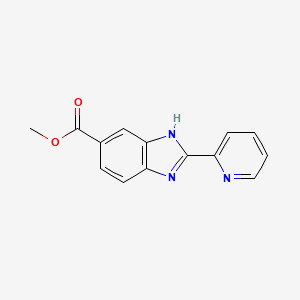

methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 2-pyridin-2-yl-3H-benzimidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c1-19-14(18)9-5-6-10-12(8-9)17-13(16-10)11-4-2-3-7-15-11/h2-8H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LENYMECSNSGNAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)N=C(N2)C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Synthetic Route via Condensation of 2-Aminopyridine with Methyl 2-Formylbenzoate

The most established method involves the condensation of 2-aminopyridine with methyl 2-formylbenzoate under acidic conditions. This process proceeds through the formation of an imine (Schiff base) intermediate, which subsequently cyclizes to form the benzimidazole core.

2-Aminopyridine + Methyl 2-formylbenzoate → [acidic conditions] → Methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate

- Acid catalysts such as hydrochloric acid or sulfuric acid facilitate cyclization.

- Elevated temperatures (80–120°C) are typically employed to promote reaction completion.

- Solvents like ethanol or acetic acid are common.

- The process yields high purity products when optimized.

- The reaction mechanism involves nucleophilic attack of the amino group on the aldehyde, followed by cyclization and dehydration.

Alternative Synthetic Approaches via Multi-Step Pathways

Research indicates alternative routes, including the synthesis of intermediate benzimidazole derivatives, which are then esterified to obtain the final methyl ester.

- Synthesis of benzimidazole core via oxidative cyclization of o-phenylenediamine derivatives, followed by substitution with pyridine rings and esterification.

- Oxidants such as hydrogen peroxide or potassium permanganate are used for cyclization.

- Esterification often involves Fischer esterification or methylation using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

In large-scale manufacturing, continuous flow synthesis techniques are increasingly adopted to improve yield, safety, and process control.

- Precise temperature and pressure control.

- Reduced reaction times.

- Enhanced safety profiles due to minimized handling of hazardous reagents.

- Continuous reaction of 2-aminopyridine with methyl 2-formylbenzoate in a flow reactor with acid catalysis, followed by in-line purification.

Research Findings and Data Tables

| Method | Precursors | Catalysts/Reagents | Solvent | Temperature | Yield | Remarks |

|---|---|---|---|---|---|---|

| Classical condensation | 2-Aminopyridine + methyl 2-formylbenzoate | HCl or H2SO4 | Ethanol or acetic acid | 80–120°C | 75–85% | Widely used, scalable |

| Oxidative cyclization | o-Phenylenediamine derivatives | KMnO4 or H2O2 | Acetic acid | 100°C | 70–80% | Requires purification |

| Multi-step esterification | Benzimidazole core + pyridine | Methyl iodide, NaOH | Methanol | Reflux | 65–75% | Suitable for derivatives |

Notes on Reaction Optimization and Challenges

- Selectivity: Ensuring selective cyclization without over-oxidation or side reactions.

- Purity: Use of recrystallization and chromatography for high purity.

- Scalability: Continuous flow methods reduce costs and improve safety for industrial scale-up.

- Environmental Impact: Preference for greener solvents and catalysts to minimize waste.

Research and Patent Insights

Patent literature, such as WO2013150545A2, describes advanced processes involving the synthesis of benzimidazole derivatives, including this compound. These methods often involve:

- Use of specific solvents like ethyl acetate or tetrahydrofuran.

- Catalytic systems to improve yields.

- Multi-step sequences to enhance product purity and facilitate large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

Methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infectious diseases.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 2-Position

4-Methylpiperidinyl-Substituted Derivatives

Methyl 1H-benzimidazole-5-carboxylates with 4-methylpiperidinyl groups at the 2-position (e.g., compounds 13–15 in ) exhibit improved antibacterial activity due to the bulky aliphatic substituent, which may enhance membrane penetration or target binding.

Chloromethyl and Carboxylic Acid Derivatives

2-Chloromethyl-1H-benzimidazole-5-carboxylic acid derivatives () are reactive intermediates used for further functionalization. The methyl ester in the target compound offers greater stability under acidic conditions compared to carboxylic acids, which may hydrolyze prematurely in biological systems .

Sulfinyl and Tetrazole Derivatives (Pharmaceutical Agents)

Antihypertensive agents like TCV-116 () and CV-11974 () feature sulfinyl or tetrazole groups at the 1-position, which are critical for angiotensin II receptor binding. The target compound lacks these pharmacophores, suggesting divergent therapeutic applications (e.g., antibacterial vs. cardiovascular) .

Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogs:

- logP : The target compound’s pyridine and ester groups balance polarity and lipophilicity, likely resulting in moderate logP values suitable for oral bioavailability.

Pharmacological Activity

- Antibacterial Potential: Derivatives with 4-methylpiperidinyl groups () show promising activity, while the target compound’s pyridine may interact differently with bacterial targets (e.g., DNA gyrase or efflux pumps) via aromatic stacking .

- Antihypertensive Activity : Unlike TCV-116 , which acts as a prodrug with a sulfinyl group for sustained effects, the target compound lacks the structural motifs required for angiotensin II receptor antagonism .

Biological Activity

Methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound belongs to the benzimidazole class of compounds, which are known for their broad spectrum of biological activities. The synthesis typically involves the reaction of 2-pyridinecarboxaldehyde with benzimidazole derivatives, followed by esterification to form the methyl ester.

1. Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. Research indicates that compounds in this class can act as topoisomerase inhibitors, which interfere with DNA replication and transcription processes crucial for cancer cell proliferation. For instance, a study demonstrated that benzimidazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including leukemia and solid tumors .

Table 1: Cytotoxicity of Benzimidazole Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HePG2 (Liver) | <10 |

| MCF7 (Breast) | <10 | |

| HCT116 (Colon) | <10 |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that this compound exhibits moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values were reported to be effective against strains such as Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Efficacy of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Candida albicans | 64 |

3. Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been explored through various in vitro assays. Inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, has been noted, indicating potential use in treating inflammatory conditions .

The mechanisms underlying the biological activities of this compound involve several pathways:

- Topoisomerase Inhibition : By stabilizing the topoisomerase-DNA complex, these compounds prevent DNA unwinding necessary for replication.

- Microtubule Disruption : Similar to other benzimidazoles, this compound may disrupt microtubule formation, leading to apoptosis in cancer cells.

- Antioxidant Activity : The compound has shown potential antioxidant properties, which may contribute to its cytoprotective effects against oxidative stress in cells .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound derivatives:

- A study published in ACS Omega reported the synthesis of various benzimidazole derivatives and their biological evaluation against cancer cell lines. Compounds demonstrated significant antiproliferative effects with IC50 values ranging from 0.4 to 15.6 µM across different cell types .

- Another investigation highlighted the compound's ability to inhibit bacterial growth effectively, suggesting its potential as a lead structure for developing new antibiotics .

Q & A

Q. What are the established synthetic routes for methyl 2-(2-pyridinyl)-1H-benzimidazole-5-carboxylate?

The compound is typically synthesized via cyclocondensation of o-phenylenediamine derivatives with urea, followed by chlorination at the 2nd position using POCl₃. Subsequent nucleophilic substitution with heterocyclic amines (e.g., pyridinyl groups) yields the target molecule. Structural confirmation relies on ¹H-13C NMR and LC-MS to identify key signals, such as the pyridinyl proton resonances (δ 8.5–9.0 ppm) and benzimidazole carbonyl carbons (~165 ppm) .

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

¹H-13C NMR spectroscopy is essential for confirming the benzimidazole core and substituent positions. LC-MS provides molecular weight validation and purity assessment. For crystalline derivatives, X-ray crystallography can resolve tautomeric ambiguities (e.g., 1H vs. 3H benzimidazole forms) and confirm spatial orientation of substituents .

Q. What intermediates are pivotal in its synthesis?

Key intermediates include:

- o-Phenylenediamine derivatives functionalized at the 5-position with ester groups.

- Chlorinated intermediates (e.g., 2-chloro-1H-benzimidazole-5-carboxylate) generated via POCl₃ treatment.

- Nucleophilic substitution products (e.g., 4-methylpiperidinyl or pyridinyl derivatives) .

Advanced Research Questions

Q. How can factorial design optimize synthesis conditions for improved yield and purity?

Statistical experimental design (e.g., full or fractional factorial designs) minimizes trial-and-error by systematically varying parameters (temperature, reagent stoichiometry, reaction time). For example, optimizing POCl₃ concentration and substitution reaction pH can enhance chlorination efficiency and reduce side products. Computational tools like ICReDD’s reaction path search algorithms further narrow optimal conditions using quantum chemical calculations .

Q. What role do substituents at the 2-position play in modulating bioactivity?

Substituents like pyridinyl or piperidinyl groups influence electronic and steric properties, altering binding affinity to biological targets. For instance, 4-methylpiperidinyl groups enhance antibacterial activity by increasing lipophilicity and membrane penetration. Comparative studies using isosteric replacements (e.g., phenyl vs. pyridinyl) can clarify structure-activity relationships .

Q. How should researchers address contradictions in reported bioactivity data across studies?

Discrepancies may arise from variations in substituent positioning, tautomeric equilibria, or assay conditions. Methodological steps include:

- Re-evaluating NMR data to confirm tautomer dominance (e.g., 1H vs. 3H forms).

- Standardizing bioassay protocols (e.g., MIC testing against Gram-positive/negative strains).

- Computational docking studies to assess binding mode consistency across derivatives .

Q. What computational strategies predict competing reaction pathways during synthesis?

Quantum chemical reaction path searches (e.g., DFT calculations) model energy barriers for intermediates, identifying dominant pathways. For example, competing N-alkylation vs. O-alkylation in benzimidazole derivatives can be predicted by comparing transition state energies. Machine learning models trained on historical reaction data further prioritize viable synthetic routes .

Q. What challenges arise in interpreting NMR spectra due to tautomerism?

Benzimidazole tautomerism (1H vs. 3H forms) complicates signal assignment. Researchers must analyze temperature-dependent NMR shifts and compare with computed chemical shifts (e.g., using Gaussian software). For this compound, the 1H tautomer is typically dominant, evidenced by a single NH proton signal (δ ~12.5 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.